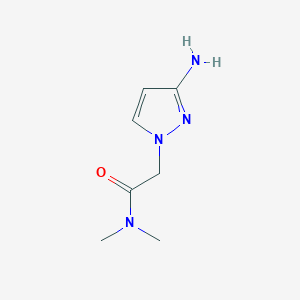
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Vue d'ensemble
Description
The compound “2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide” is likely to be an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and an amide functional group. The pyrazole ring is a heterocyclic aromatic ring, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring and an amide functional group, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Applications De Recherche Scientifique
Novel Five-Lipoxygenase Activity Protein Inhibitor
A study introduced a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetic properties. The synthesis utilized carbon-14 zinc cyanide and achieved a high overall radiochemical yield. This research underscores the compound's relevance in developing FLAP inhibitors, which are crucial for treating inflammatory diseases (Latli et al., 2015).
Antipsychotic Agent Development
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols led to the discovery of novel potential antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, highlighting a unique mechanism of action distinct from existing antipsychotic drugs (Wise et al., 1987).
Synthesis and Evaluation of N-substituted-2-amino-1,3,4-thiadiazoles
A study focused on synthesizing N-substituted-2-amino-1,3,4-thiadiazoles, revealing their potential antitumor and antioxidant activities. This research contributes to the development of new therapeutic agents with promising biological activities (Hamama et al., 2013).
Antibacterial Activities of Schiff Bases
Research on Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrated moderate to good antibacterial activities against various bacterial strains. This study highlights the potential of such compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Coordination Complexes and Antioxidant Activity
A study synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), exploring their antioxidant activities. The findings suggest these compounds could serve as frameworks for developing antioxidants (Chkirate et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGQGYJERSBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



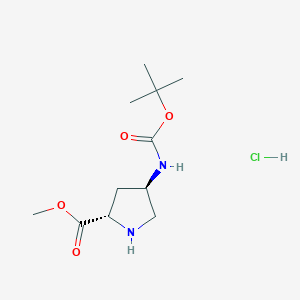
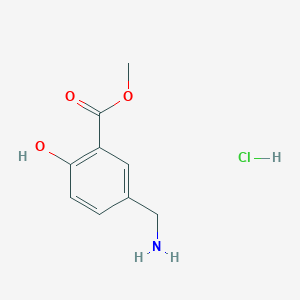
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
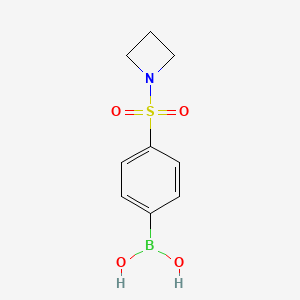
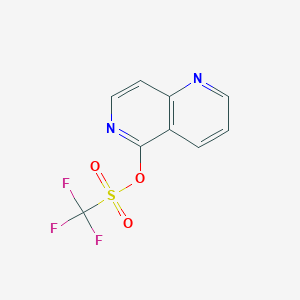

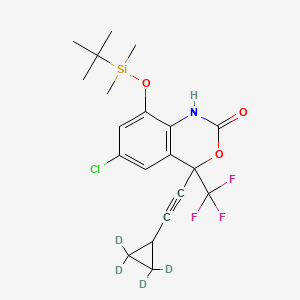

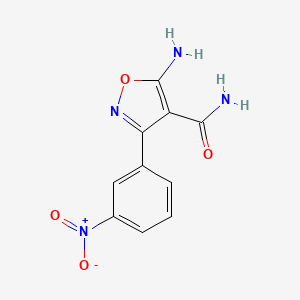
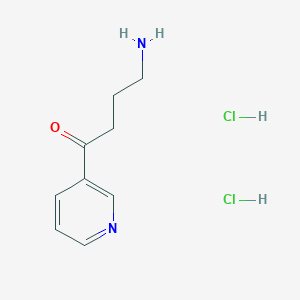

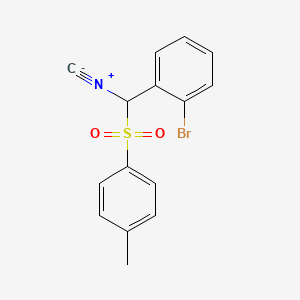
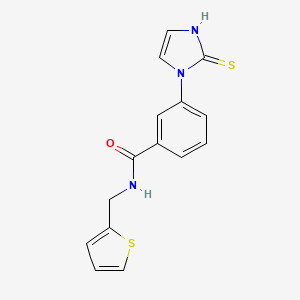
![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)